Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate is a complex organic compound that features a nitrobenzoyl group, a hydrazono group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate typically involves multiple steps. One common method is the Fischer esterification of 3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid . This reaction produces methyl 3-nitrobenzoate, which can then be further reacted with hydrazine to form the hydrazono derivative. The final step involves the cyclization of the hydrazono derivative with an indole derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis systems could also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can also interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: A precursor in the synthesis of the target compound.
Indole derivatives: Compounds with similar indole moieties that exhibit various biological activities.
Hydrazono derivatives: Compounds with similar hydrazono groups that are used in organic synthesis and medicinal chemistry.
Uniqueness
Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
624726-13-2 |
---|---|
Molecular Formula |
C18H14N4O6 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
methyl 2-[2-hydroxy-3-[(3-nitrobenzoyl)diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C18H14N4O6/c1-28-15(23)10-21-14-8-3-2-7-13(14)16(18(21)25)19-20-17(24)11-5-4-6-12(9-11)22(26)27/h2-9,25H,10H2,1H3 |
InChI Key |
JLPNABZXPXELPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.